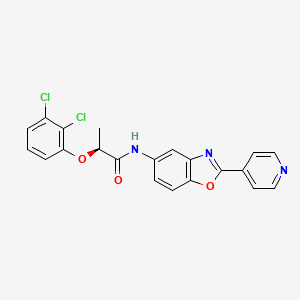
Impdh2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Impdh2-IN-2 is a potent inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and infectious diseases .
Méthodes De Préparation
The synthetic routes and reaction conditions for Impdh2-IN-2 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of specific functional groups that confer its inhibitory properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .
Analyse Des Réactions Chimiques
Impdh2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Impdh2-IN-2 has a wide range of scientific research applications:
Infectious Diseases: This compound displays moderate antibacterial activity and has potential as an anti-tuberculosis agent.
Biochemistry: The compound is used to study the role of IMPDH in cellular metabolism and its regulation under different physiological conditions.
Pharmacology: Researchers use this compound to explore new therapeutic strategies for diseases involving dysregulated nucleotide metabolism.
Mécanisme D'action
Impdh2-IN-2 exerts its effects by inhibiting the activity of inosine 5’-monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine 5’-phosphate to xanthosine 5’-phosphate, a key step in the synthesis of guanine nucleotides. By inhibiting this enzyme, this compound reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells .
Comparaison Avec Des Composés Similaires
Impdh2-IN-2 is compared with other IMPDH inhibitors such as mycophenolic acid, mizoribine, and ribavirin:
Propriétés
Formule moléculaire |
C21H15Cl2N3O3 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |
Clé InChI |
HRXGXBGJVNUGSX-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


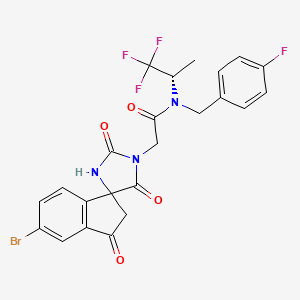
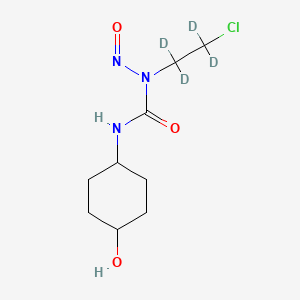
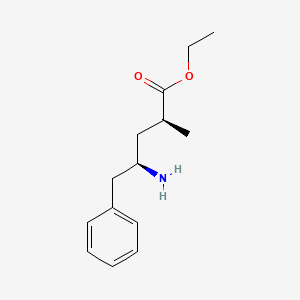
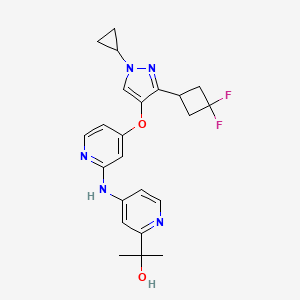

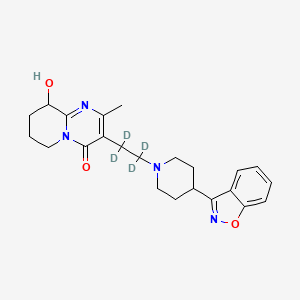

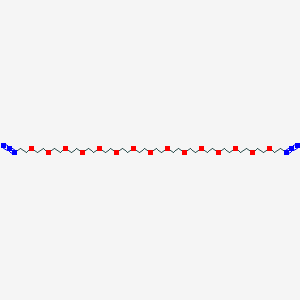
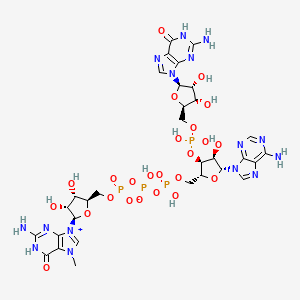
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
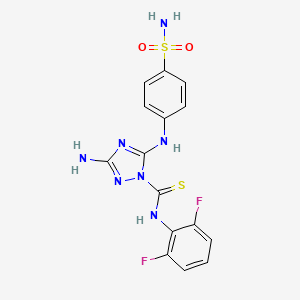
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
